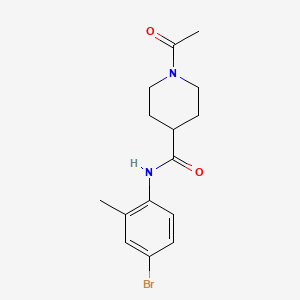

1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide, often involves multi-step chemical reactions that target specific functional groups. These synthesis strategies may incorporate techniques to introduce or modify bromo, methyl, acetyl, and piperidine components within the molecule. For instance, the synthesis of related piperidine derivatives has been reported, demonstrating the importance of substituent modification to enhance biological activity or chemical stability (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of 1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide and related compounds can be characterized using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. Crystal structure analysis through X-ray diffraction can provide insights into the compound's geometry, including bond lengths, angles, and conformations, influencing its reactivity and interactions with biological targets. For example, Khan et al. (2013) analyzed the molecular structure of a related compound, highlighting the significance of hydrogen bonding and π-interactions (Khan et al., 2013).

Applications De Recherche Scientifique

HIV-1 Inhibition

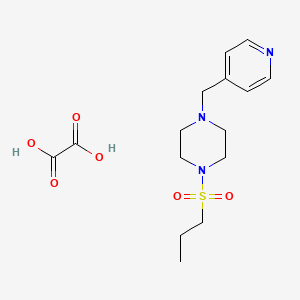

One significant application of a related compound, TAK-220, a piperidine-4-carboxamide CCR5 antagonist, is in the inhibition of HIV-1. TAK-220 has shown high CCR5 binding affinity and potent inhibition of membrane fusion, strongly inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This compound was chosen for further development due to its good pharmacokinetic profile and high metabolic stability, indicating its potential as an effective anti-HIV-1 agent (Imamura et al., 2006).

Neurokinin-1 Receptor Antagonism

Another application is found in casopitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor, developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The metabolic disposition of casopitant has been studied in mice, rats, and dogs to understand its absorption, distribution, metabolism, and elimination, which are critical for developing effective treatment options for these conditions (Miraglia et al., 2010).

Motilin Receptor Agonism

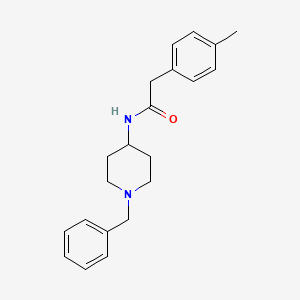

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist. It has shown excellent activity at the recombinant human motilin receptor and potentiation of neuronal-mediated contractions of isolated gastric antrum tissue. This compound has promising pharmacokinetic profiles, indicating its potential as a candidate for further development in gastrointestinal motility disorders (Westaway et al., 2009).

Antiprotozoal Activity

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized for their antiprotozoal activity. These compounds have shown strong DNA affinities and excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Soluble Epoxide Hydrolase Inhibition

The compound "1-(1,3,5-triazin-yl)piperidine-4-carboxamide" has been identified as an inhibitor of soluble epoxide hydrolase (sEH) from high-throughput screening. It demonstrates potent in vitro inhibition and has been developed as a tool compound for investigating the role of sEH in various disease models, offering insights into the therapeutic potential of sEH inhibitors (Thalji et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide is the CC chemokine receptor 5 (CCR5) . CCR5 is a seven-transmembrane G protein-coupled receptor, and its natural ligands include the CC chemokines .

Mode of Action

1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide acts as a CCR5 antagonist . It binds to the CCR5 receptor with high affinity, inhibiting the interaction between the receptor and its natural ligands . This compound also exhibits potent inhibition of membrane fusion .

Biochemical Pathways

The compound’s action primarily affects the HIV-1 infection pathway . By blocking the CCR5 receptor, it prevents HIV-1 strains that utilize CCR5 from infecting cells . This is particularly relevant during the asymptomatic stage of HIV-1 infection, which usually persists 5-10 years .

Pharmacokinetics

It also exhibited a good pharmacokinetic profile in monkeys .

Result of Action

The compound strongly inhibits the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells . This results in a decrease in the number of infected cells and a slowdown in the progression of the disease .

Propriétés

IUPAC Name |

1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2/c1-10-9-13(16)3-4-14(10)17-15(20)12-5-7-18(8-6-12)11(2)19/h3-4,9,12H,5-8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSDKOWMVJBIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)

![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5500686.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)